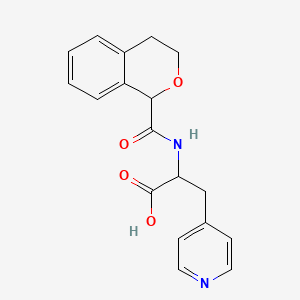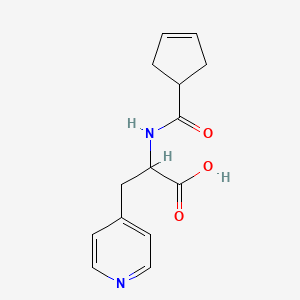
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid is a synthetic organic compound characterized by its unique structural features, which include an isochromene moiety and a pyridine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isochromene Core: The isochromene core can be synthesized via a cyclization reaction of an appropriate precursor, such as a phenol derivative, under acidic conditions.
Amidation Reaction: The isochromene derivative is then reacted with an appropriate amine to form the carbonylamino linkage.
Coupling with Pyridine Derivative: The final step involves coupling the isochromene-amino intermediate with a pyridine derivative through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-phenylpropanoic acid
- 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-(2-pyridyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid is unique due to the specific positioning of the pyridine ring, which may confer distinct biological activities and chemical reactivity. This structural uniqueness can lead to different interactions with biological targets and varied applications in scientific research.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(16-14-4-2-1-3-13(14)7-10-24-16)20-15(18(22)23)11-12-5-8-19-9-6-12/h1-6,8-9,15-16H,7,10-11H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOUWSPJCBRHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC(CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole](/img/structure/B6981393.png)
![4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one](/img/structure/B6981401.png)
![2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981431.png)
![2-[(4-Chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981436.png)
![2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981439.png)
![3-Pyridin-4-yl-2-[[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetyl]amino]propanoic acid](/img/structure/B6981448.png)
![3-Pyridin-4-yl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6981450.png)
![2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981452.png)
![2-[(1-Propan-2-ylpyrazole-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981455.png)
![2-[(2,4-Dimethylpyrimidine-5-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981456.png)
![2-[[4-(Dimethylamino)pyridine-2-carbonyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981460.png)
![2-[(5-Propan-2-yl-1,2-oxazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981482.png)

![2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981495.png)
